molecular formula C10H14N2O4S B3954023 {[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFAMOYL}DIMETHYLAMINE

{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFAMOYL}DIMETHYLAMINE

Cat. No.: B3954023
M. Wt: 258.30 g/mol
InChI Key: WXUJNGDXHICNJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFAMOYL}DIMETHYLAMINE is a compound that belongs to the class of benzodioxole derivatives. Benzodioxole compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .

Preparation Methods

The synthesis of {[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFAMOYL}DIMETHYLAMINE typically involves the reaction of 2H-1,3-benzodioxole with sulfamoyl chloride and dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFAMOYL}DIMETHYLAMINE undergoes various chemical reactions, including:

Scientific Research Applications

{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFAMOYL}DIMETHYLAMINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of {[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFAMOYL}DIMETHYLAMINE involves its interaction with specific molecular targets in the body. It may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, benzodioxole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and pain .

Comparison with Similar Compounds

Similar compounds to {[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFAMOYL}DIMETHYLAMINE include other benzodioxole derivatives such as:

  • 1,3-Benzodioxole-5-carboxylic acid
  • 1,3-Benzodioxole-5-amine
  • 1,3-Benzodioxole-5-methanol

These compounds share the benzodioxole core structure but differ in their functional groups, leading to variations in their chemical and biological properties .

Properties

IUPAC Name

5-[(dimethylsulfamoylamino)methyl]-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4S/c1-12(2)17(13,14)11-6-8-3-4-9-10(5-8)16-7-15-9/h3-5,11H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXUJNGDXHICNJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NCC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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